Einecs 284-034-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 1,2-Benzenedicarboxylic acid, mixed esters involves the esterification of phthalic anhydride with a mixture of cyclohexanol, ethylene glycol, and 2-ethyl-1-hexanol. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds, and the resulting product is purified through distillation or recrystallization .
Chemical Reactions Analysis
1,2-Benzenedicarboxylic acid, mixed esters undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2-Benzenedicarboxylic acid, mixed esters have various scientific research applications, including:
Chemistry: Used as plasticizers in the production of flexible plastics.
Biology: Studied for their potential effects on biological systems, including their role as endocrine disruptors.
Medicine: Investigated for their potential use in drug delivery systems due to their ability to form stable complexes with pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, mixed esters involves their interaction with various molecular targets and pathways. As plasticizers, they work by embedding themselves between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, these compounds can mimic or interfere with the action of natural hormones, leading to potential endocrine-disrupting effects .
Comparison with Similar Compounds
1,2-Benzenedicarboxylic acid, mixed esters can be compared with other phthalate esters, such as:
Diethyl phthalate (DEP): Used as a plasticizer and in personal care products.
Dibutyl phthalate (DBP): Employed in the production of flexible plastics and as a solvent for dyes.
Di(2-ethylhexyl) phthalate (DEHP): Widely used as a plasticizer in the manufacture of flexible PVC products.
Compared to these similar compounds, 1,2-Benzenedicarboxylic acid, mixed esters offer unique properties due to the combination of cyclohexanol, ethylene glycol, and 2-ethyl-1-hexanol, which provide a balance of flexibility and stability in the resulting materials .
Properties
CAS No. |
84777-08-2 |
---|---|
Molecular Formula |
C24H42O8 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
cyclohexanol;ethane-1,2-diol;2-ethylhexan-1-ol;phthalic acid |
InChI |
InChI=1S/C8H6O4.C8H18O.C6H12O.C2H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-5-6-8(4-2)7-9;7-6-4-2-1-3-5-6;3-1-2-4/h1-4H,(H,9,10)(H,11,12);8-9H,3-7H2,1-2H3;6-7H,1-5H2;3-4H,1-2H2 |
InChI Key |
BMJTZPSOUSAYNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CO.C1CCC(CC1)O.C1=CC=C(C(=C1)C(=O)O)C(=O)O.C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.